Cas no 2241123-13-5 ((2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride)

(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride is a chiral cyclopropylamine derivative featuring a brominated aromatic ring and a phenyl-substituted cyclopropane moiety. Its stereospecific (1R,2S) configuration ensures precise molecular interactions, making it valuable for pharmaceutical and synthetic applications. The hydrochloride salt enhances stability and solubility, facilitating handling and formulation. The bromophenyl group offers potential for further functionalization via cross-coupling reactions, while the rigid cyclopropane scaffold contributes to conformational constraint, useful in medicinal chemistry for probing receptor binding. This compound is suited for research in CNS-targeted drug discovery or as a building block in asymmetric synthesis. High purity and defined stereochemistry ensure reproducibility in experimental settings.
(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride structure
2241123-13-5 structure
商品名:(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
CAS番号:2241123-13-5
MF:C16H17BrClN
メガワット:338.669882535934
CID:6334302
PubChem ID:138039925

(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride 化学的及び物理的性質

名前と識別子

    • rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride
    • EN300-6481823
    • 2241123-13-5
    • (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride
    • インチ: 1S/C16H16BrN.ClH/c17-15-9-5-4-8-12(15)16(18)14-10-13(14)11-6-2-1-3-7-11;/h1-9,13-14,16H,10,18H2;1H/t13-,14-,16?;/m1./s1
    • InChIKey: YFMUVILSDQSXHG-AYLYHVLCSA-N
    • ほほえんだ: BrC1C=CC=CC=1C([C@@H]1C[C@@H]1C1C=CC=CC=1)N.Cl

計算された属性

  • せいみつぶんしりょう: 337.02329g/mol
  • どういたいしつりょう: 337.02329g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 274
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų

(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6481823-0.05g
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride
2241123-13-5 95.0%
0.05g
$312.0 2025-03-15
Enamine
EN300-6481823-0.1g
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride
2241123-13-5 95.0%
0.1g
$466.0 2025-03-15
Enamine
EN300-6481823-0.5g
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride
2241123-13-5 95.0%
0.5g
$1046.0 2025-03-15
Aaron
AR028U3I-50mg
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanaminehydrochloride
2241123-13-5 95%
50mg
$454.00 2025-02-17
Aaron
AR028U3I-100mg
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanaminehydrochloride
2241123-13-5 95%
100mg
$666.00 2025-02-17
1PlusChem
1P028TV6-2.5g
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanaminehydrochloride
2241123-13-5 95%
2.5g
$3314.00 2023-12-18
Aaron
AR028U3I-2.5g
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanaminehydrochloride
2241123-13-5 95%
2.5g
$3643.00 2023-12-15
1PlusChem
1P028TV6-50mg
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanaminehydrochloride
2241123-13-5 95%
50mg
$448.00 2023-12-18
1PlusChem
1P028TV6-100mg
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanaminehydrochloride
2241123-13-5 95%
100mg
$638.00 2023-12-18
1PlusChem
1P028TV6-250mg
rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanaminehydrochloride
2241123-13-5 95%
250mg
$885.00 2023-12-18

(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride 関連文献

(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochlorideに関する追加情報

Introducing (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride (CAS No. 2241123-13-5): A Compound with Promising Applications in Modern Medicinal Chemistry

CAS No. 2241123-13-5 refers to a specialized organic compound, specifically the hydrochloride salt of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a brominated aromatic ring and a chiral cyclopropyl moiety makes it a versatile scaffold for drug discovery and development.

The (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride structure combines elements that are frequently explored in the design of novel therapeutic agents. The bromine substituent on the phenyl ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This reactivity is particularly useful in constructing more complex molecules, including those intended for targeted therapy.

The chiral center at the (1R,2S)-2-phenylcyclopropyl group introduces stereoselectivity into the molecule, which is a critical factor in medicinal chemistry. Enantiopure compounds often exhibit different pharmacological profiles, making the precise control of stereochemistry essential for optimizing drug efficacy and minimizing side effects. The cyclopropyl group itself is a valuable structural feature, known to improve metabolic stability and binding affinity in certain drug candidates.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride with greater accuracy. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in cancer pathways. These interactions could potentially lead to the development of new anticancer agents or other therapeutic interventions.

In the realm of oncology research, there is growing interest in molecules that can modulate signaling pathways associated with tumor growth and progression. The structural components of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride make it a promising candidate for such applications. Preliminary studies have indicated that it may inhibit kinases or other enzymes that play a role in cancer cell proliferation. Further investigation is warranted to fully elucidate its mechanisms of action.

Beyond oncology, this compound has potential applications in other therapeutic areas as well. Its ability to undergo further chemical modifications allows for the exploration of diverse biological activities. Researchers are exploring its potential as an intermediate in the synthesis of compounds targeting neurological disorders, inflammatory diseases, and infectious diseases. The versatility of its structure makes it a valuable tool in the medicinal chemist's arsenal.

The synthesis of (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride presents both challenges and opportunities. The need for precise stereocontrol during the synthesis of the cyclopropyl group requires advanced synthetic techniques such as asymmetric catalysis or chiral auxiliaries. However, these methods are well-established in modern organic synthesis and are readily accessible to skilled chemists.

Once synthesized, the hydrochloride salt form of this compound offers improved solubility and stability compared to its free base form. This makes it more suitable for further biological testing and eventual clinical development. The hydrochloride salt also simplifies storage and handling requirements, which is an important consideration for any potential drug candidate.

The growing body of research on (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride underscores its significance as a building block in medicinal chemistry. As new synthetic methodologies are developed and computational tools become more sophisticated, the potential applications of this compound are likely to expand further. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing its full therapeutic potential.

In conclusion, (2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride (CAS No. 2241123-13-5) represents an exciting opportunity for innovation in drug discovery. Its unique structural features and potential biological activities make it a promising candidate for treating various diseases, particularly cancer. With continued research and development, this compound has the potential to contribute significantly to modern medicine.

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